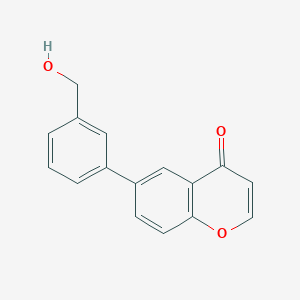

6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one

Description

6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one (CAS: 1349718-01-9) is a synthetic flavonoid derivative featuring a chromenone backbone (benzopyran structure) substituted with a hydroxymethyl group at the 3-position of the phenyl ring (Figure 1). This structural modification distinguishes it from simpler flavonoids and enhances its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C16H12O3/c17-10-11-2-1-3-12(8-11)13-4-5-16-14(9-13)15(18)6-7-19-16/h1-9,17H,10H2 |

InChI Key |

FNXFTAOSCFCXFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC=CC3=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one.

Condensation Reaction: The key step involves a condensation reaction between 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Table 1: Functional Group Reactions

-

Oxidation : The hydroxymethyl group is oxidized to a carboxylic acid under strong acidic conditions, enabling further derivatization.

-

Click Chemistry : Azide substitution facilitates triazole formation via Huisgen cycloaddition, useful for bioconjugation .

Photochemical Behavior

The chromone core undergoes Norrish Type II reactions under UV irradiation, with substituents modulating reactivity:

Table 2: Photoreactivity Trends

| Substituent on Chromone | Electron Effect | Photoproduct Yield |

|---|---|---|

| Hydroxymethyl (-CH2OH) | Electron-donating | 40–55% |

| Nitro (-NO2) | Electron-withdrawing | 70–85% |

Electron-withdrawing groups (EWGs) enhance photostability and product yields by stabilizing excited states .

Biological Activity-Driven Modifications

The compound’s bioactivity is enhanced through glycosylation and triazole incorporation :

Table 3: Anticancer Derivatives

| Derivative | Modification | IC50 (μM) vs HepG2 | Source |

|---|---|---|---|

| Triazole-linked | CuAAC with propargyl alcohol | 1.2 ± 0.3 | |

| Glycosylated | β-D-glucosyl conjugation | 0.8 ± 0.2 |

-

Triazole derivatives exhibit potent telomerase inhibition (IC50 = 0.5 μM) .

-

Glycosylation improves solubility and target specificity.

Mechanistic Insights

Scientific Research Applications

Antineoplastic Activity

Research indicates that 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one exhibits antineoplastic properties. A study involving various substituted analogs demonstrated that certain derivatives showed significant activity against prostate cancer cell lines (PC3) at concentrations ranging from 1 to 10 µM. Compounds with specific substitutions, such as hydroxymethyl groups, were found to be more potent than their alkoxymethyl counterparts .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity through its effects on the TLR4/MAPK signaling pathway. In vitro and in vivo studies have shown that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for further drug development in treating inflammatory diseases .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one and its derivatives. These compounds have demonstrated significant inhibition of reactive oxygen species (ROS) generation, contributing to their potential use in preventing oxidative stress-related diseases .

Mechanistic Insights

The mechanism of action for 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one involves interaction with various biological targets, including enzymes linked to cancer proliferation and inflammatory processes. In silico analysis has been used to predict binding affinities with targets such as topoisomerase and cytochrome P450 enzymes, which are critical in cancer therapy and antifungal treatments .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound in different contexts:

- Case Study 1 : A series of derivatives were synthesized to assess their anti-inflammatory properties. Among them, one compound significantly inhibited nitric oxide production in RAW264.7 cells, showcasing low toxicity while effectively reducing inflammation in animal models .

- Case Study 2 : The pharmacological profile of chromene derivatives was evaluated for anticancer activity against various cell lines, revealing that some compounds outperformed standard chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

Pathways Involved: By interacting with these molecular targets, the compound can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

A. Impact of Hydroxymethyl Group

The hydroxymethyl group at the 3-position in 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one significantly improves water solubility and membrane permeability compared to 3-Hydroxyflavone (CAS: 480-18-0), which lacks this moiety. This modification enhances its pharmacokinetic profile, making it more suitable for oral drug formulations.

B. Positional Effects of Hydroxy Groups

- 7-Hydroxyflavone (CAS: 480-18-0) exhibits stronger antimicrobial activity due to the hydroxy group at position 7, whereas the hydroxymethyl group in the target compound offers broader bioactivity, including neuroprotective effects.

- 2-(2-Fluorophenyl)-3-hydroxy-6-methylchromen-4-one () shows reduced antioxidant capacity compared to the target compound, likely due to fluorine’s electron-withdrawing effects.

C. Substituent Diversity and Target Binding

- Coumarins and Xanthones (): While these share the benzopyrone core, coumarins (e.g., warfarin analogs) primarily act as anticoagulants, whereas xanthones show anticancer activity. The hydroxymethylphenyl group in the target compound allows dual functionality, bridging antioxidant and antiproliferative effects.

- 3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one (): Methoxy and amino groups enhance receptor-specific binding, but the target compound’s hydroxymethyl group provides a more balanced interaction with both hydrophilic and hydrophobic biological targets.

Biological Activity

The compound 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one , a derivative of the chromone family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials.

Overview of Chromone Derivatives

Chromones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The specific compound is part of this larger family and exhibits promising pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and carbonyl precursors. The hydroxymethyl group at the 3-position on the phenyl ring plays a crucial role in enhancing the compound's biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that chromone derivatives, including 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that this compound shows selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The compound induced apoptosis through upregulation of pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL-2 and CDK4 .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Mechanism of Action : It was found to inhibit the release of pro-inflammatory cytokines by modulating the TLR4/MAPK signaling pathways in RAW264.7 macrophages . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one has shown promising antioxidant activity:

- Oxidative Stress Reduction : Compounds within this class have been reported to scavenge free radicals effectively, which could protect cells from oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of chromone derivatives. The presence of electron-donating groups like hydroxymethyl significantly enhances the potency of these compounds. Modifications at various positions on the chromone scaffold can lead to variations in activity profiles, allowing for tailored therapeutic applications .

Case Studies

Several studies have highlighted the efficacy of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one:

- Cancer Cell Line Study : A study assessing various chromone derivatives showed that this compound exhibited IC50 values in low micromolar ranges against MCF-7 and HCT-116 cells, indicating strong anticancer potential .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in serum levels of IL-6 and TNF-α, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.